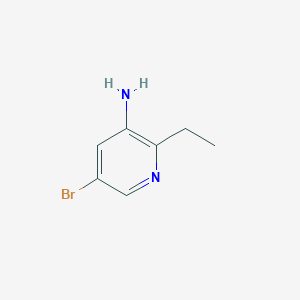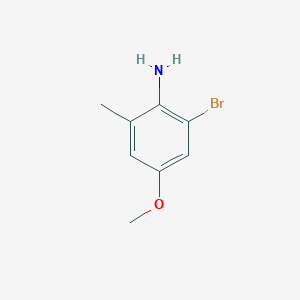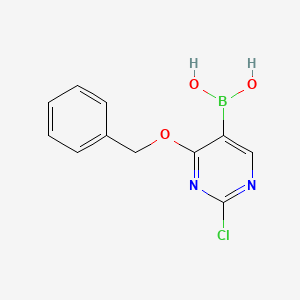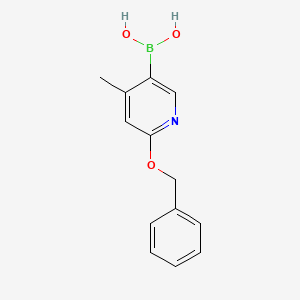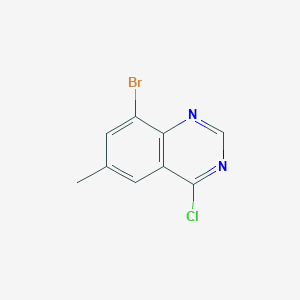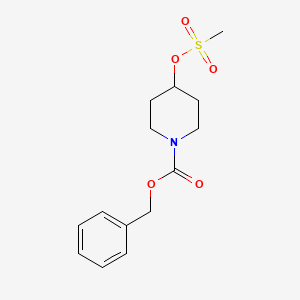
Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
Übersicht
Beschreibung
“Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate” is a chemical compound with the molecular formula C14H19NO5S . It is also known by other names such as “Benzyl 4-{[(methylsulfonyl)oxy]methyl}-1-piperidinecarboxylate” and "4-(Methanesulfonyloxymethyl)-piperidine-1-carboxylic acid benzyl ester" . This compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate” is represented by the InChI code1S/C14H19NO5S/c1-21(17,18)20-13-7-9-15(10-8-13)14(16)19-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 . The average mass of the molecule is 313.369 Da, and the monoisotopic mass is 313.098389 Da . Physical And Chemical Properties Analysis
“Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate” is a solid at room temperature . It should be stored in a dark place and kept sealed in a dry environment .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate and its derivatives show significant promise in antimicrobial applications. Research by Khalid et al. (2016) highlights the synthesis of various derivatives of this compound, demonstrating moderate to talented antibacterial activity against Gram-negative and Gram-positive bacteria (Khalid et al., 2016). Another study by Aziz‐ur‐Rehman et al. (2017) also supports this, showing that derivatives exhibit valuable antibacterial effects (Aziz‐ur‐Rehman et al., 2017).
Biological Evaluation in Medicinal Chemistry
These compounds have shown significant potential in medicinal chemistry, particularly in the development of enzyme inhibitors. Oinuma et al. (1991) investigated a series of derivatives as membrane-bound phospholipase A2 inhibitors, identifying potent inhibitors that could reduce myocardial infarction size (Oinuma et al., 1991). Additionally, Karaman et al. (2016) synthesized compounds for evaluating antioxidant capacity and anticholinesterase activity, revealing significant biological activities (Karaman et al., 2016).
Inhibition of Na+/H+ Exchanger
Baumgarth et al. (1997) explored the use of derivatives as Na+/H+ exchanger inhibitors, showing potential benefits in preserving cellular integrity and functional performance, especially relevant in the treatment of acute myocardial infarction (Baumgarth et al., 1997).
Synthesis and Structure-Activity Relationships
Various research studies have focused on the synthesis and structure-activity relationships of these derivatives. Sugimoto et al. (1990) synthesized 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, evaluating them for anti-acetylcholinesterase activity, and finding potent inhibitors of acetylcholinesterase (Sugimoto et al., 1990).
Corrosion Inhibition
Research by Ousslim et al. (2014) demonstrates the use of piperidine derivatives as corrosion inhibitors for mild steel in phosphoric acid medium, highlighting the versatility of these compounds in industrial applications (Ousslim et al., 2014).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause eye irritation . Precautionary measures include avoiding breathing dust or fumes, wearing protective gloves and eye protection, and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
benzyl 4-methylsulfonyloxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c1-21(17,18)20-13-7-9-15(10-8-13)14(16)19-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBWIRHJLQDRCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70729079 | |
| Record name | Benzyl 4-[(methanesulfonyl)oxy]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70729079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate | |
CAS RN |
199103-19-0 | |
| Record name | Benzyl 4-[(methanesulfonyl)oxy]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70729079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


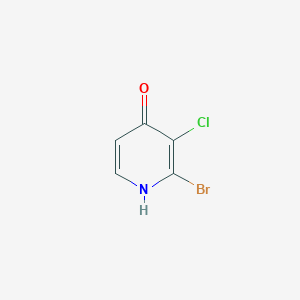
![Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1527624.png)
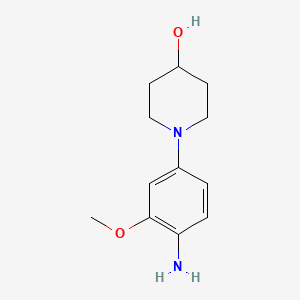
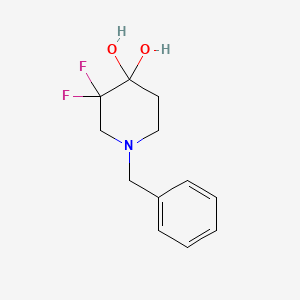
![3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1527630.png)
![4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1527631.png)

